molecular formula C₁₉H₂₁ClFNO₃ B1158682 rac cis-Paroxetine Hydrochloride

rac cis-Paroxetine Hydrochloride

Cat. No.: B1158682
M. Wt: 365.83
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Pharmaceutical Chemistry Research

Paroxetine (B1678475), as a therapeutic agent, is the (-)-trans-(3S, 4R) stereoisomer. nih.gov However, the synthesis and analysis of its other stereoisomers, including the cis and trans racemates, are of great interest in pharmaceutical chemistry. The racemic cis-paroxetine hydrochloride is a key intermediate and reference standard in the synthesis and analysis of the active pharmaceutical ingredient. lgcstandards.com Its study allows researchers to understand the structure-activity relationships of the different stereoisomers and to develop more efficient and stereoselective synthetic routes. The presence and characterization of various isomers are crucial for ensuring the purity and quality of the final drug product. ajrconline.org

Research in this area often focuses on the development of novel synthetic pathways. For instance, a diastereoconvergent cobalt-catalyzed arylation has been reported for the synthesis of racemic paroxetine. thieme-connect.com Such studies are vital for improving the efficiency and reducing the environmental impact of pharmaceutical manufacturing. Furthermore, the investigation of impurities and byproducts, which can include different stereoisomers of paroxetine, is a critical aspect of drug development and regulatory compliance. ajrconline.org

Significance of Stereochemistry in Chemical and Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. cardiff.ac.uk

Paroxetine has two chiral centers, giving rise to four possible stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers. mdpi.comresearchgate.net The therapeutically active form is the (-)-trans isomer. nih.gov The other isomers, including those present in the rac cis-paroxetine mixture, are generally less active or may contribute to side effects. Therefore, understanding the stereoselectivity of paroxetine's action is fundamental to its pharmacology.

The differential activity of stereoisomers is a common phenomenon among chiral drugs. For example, in the case of other SSRIs like fluoxetine, the (S)-enantiomer's metabolite, (S)-norfluoxetine, is more effective than the (R)-norfluoxetine. nih.gov This highlights the necessity for stereospecific synthesis and analysis in drug development to ensure the desired therapeutic effect and minimize potential risks associated with inactive or harmful isomers.

Overview of Research Trajectories for Racemic Compounds

Historically, many chiral drugs were developed and marketed as racemic mixtures, containing a 50:50 ratio of both enantiomers. cardiff.ac.uk However, with advancements in asymmetric synthesis and chiral separation techniques, the trend has shifted towards the development of single-enantiomer drugs. researchgate.netardena.com This "chiral switch" is driven by the potential for improved therapeutic indices, as the single active enantiomer can be administered at a lower dose, potentially reducing side effects caused by the inactive or less active enantiomer. researchgate.net

Despite this trend, the study of racemic compounds like rac cis-Paroxetine Hydrochloride remains highly relevant. Research into racemates contributes to:

Understanding fundamental stereochemical principles: Studying how different stereoisomers interact with biological systems provides valuable insights into drug-receptor interactions.

Developing efficient separation techniques: The need to resolve racemic mixtures into their constituent enantiomers drives innovation in chiral chromatography and other separation technologies.

Improving synthetic methodologies: The desire to produce single enantiomers selectively has led to the development of sophisticated asymmetric synthesis strategies. thieme-connect.com

Investigating racemization: Some single-enantiomer drugs can convert to their opposite enantiomer (racemize) under certain conditions, potentially altering their efficacy and safety. cardiff.ac.ukresearchgate.net Studying racemic mixtures helps in understanding and predicting such phenomena.

The trajectory of research on racemic compounds has evolved from simply marketing mixtures to a more nuanced approach. This involves a thorough investigation of the pharmacological properties of each enantiomer and the development of stereoselective processes to produce the most beneficial form of the drug. nih.gov

Properties

Molecular Formula

C₁₉H₂₁ClFNO₃

Molecular Weight

365.83

Synonyms

rac cis-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Rac Cis Paroxetine Hydrochloride

Historical Context of Paroxetine (B1678475) Synthesis

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), was first marketed in 1992 by the company now known as GlaxoSmithKline and is used for treating depression and various anxiety disorders. nih.govacs.org The synthesis of paroxetine has evolved significantly since its inception, with numerous strategies developed to improve efficiency, stereoselectivity, and suitability for large-scale manufacturing. google.comacs.org Early synthetic routes often involved the resolution of racemic intermediates, while later advancements have focused on enantioselective methods to directly obtain the desired (-)-trans isomer. google.comajrconline.org The core of many synthetic approaches involves the construction of the 3,4-disubstituted piperidine (B6355638) ring, a key structural feature for its biological activity. researchgate.net

Classical Synthetic Pathways for Racemic Piperidine Intermediates

The classical synthesis of the racemic piperidine core of paroxetine has traditionally involved several key chemical transformations. These methods laid the groundwork for more advanced and stereoselective strategies.

Arecoline (B194364) Derivatives as Starting Materials

A common starting point for the synthesis of the paroxetine backbone is arecoline or its analogues. google.com Arecoline, an alkaloid naturally found in the betel nut, provides a pre-formed piperidine ring. nih.gov The synthesis often begins with the reaction of an arecoline salt, such as arecoline hydrobromide, which is a more stable and less hazardous crystalline solid compared to the base form. google.comnih.gov This makes it particularly suitable for large-scale industrial synthesis. google.com

Grignard Reagent Applications

A crucial step in the classical pathway is the reaction of an arecoline derivative with a Grignard reagent. google.com Specifically, 4-fluorophenylmagnesium bromide is reacted with an arecoline analogue to introduce the 4-fluorophenyl group at the 4-position of the piperidine ring. google.com This reaction is a 1,4-conjugate addition. google.com The choice of solvent is critical in this step; while diethyl ether was used in early procedures, its high flammability posed a significant risk for large-scale production. google.com It was discovered that other ether solvents like tetrahydrofuran (B95107) (THF) led to an undesired 1,2-addition product. google.com To overcome these challenges, modifications to the reaction conditions, such as using non-ether solvents or a mixture of solvents, were developed to make the process safer and more efficient for industrial applications. google.comgoogle.com

Piperidine Ester and Carbinol Formation

The reaction between the arecoline derivative and the Grignard reagent yields a piperidine ester intermediate, specifically a cis/trans mixture of 1-methyl-3-carbomethoxy-4-(4-fluorophenyl)-piperidine. google.com This ester is then typically converted to the corresponding piperidine carbinol. google.comajrconline.org This transformation is a key step towards the final paroxetine molecule. The resulting racemic carbinol, 4-(4-fluorophenyl)-3-hydroxymethyl-N-methyl-piperidine, serves as a crucial intermediate that can then be resolved to isolate the desired stereoisomer for the subsequent coupling reaction with sesamol (B190485). ajrconline.orgproquest.com

Enantioselective Synthetic Strategies for Paroxetine Stereoisomers

To overcome the inefficiencies of resolving racemic mixtures, significant research has been dedicated to developing enantioselective synthetic routes to paroxetine. These methods aim to control the stereochemistry during the synthesis, leading directly to the desired (-)-trans isomer.

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. In the context of paroxetine synthesis, enzymatic kinetic resolution has been employed. For instance, the racemic intermediate trans-N-benzyloxycarbonyl-4-(4′-fluorophenyl)-3-hydroxymethylpiperidine can be resolved using Candida antarctica lipase (B570770) B (CAL-B). researchgate.net This enzyme selectively catalyzes the alkoxycarbonylation of one enantiomer, allowing for the separation of the two. researchgate.net Another approach involves the dynamic kinetic resolution (DKR) of primary amines using enzymes like CALB in the presence of reagents such as isopropyl acetate (B1210297) and sodium carbonate in toluene (B28343). nih.gov These enzymatic methods offer high enantioselectivity and are a key tool in the efficient synthesis of enantiomerically pure paroxetine. researchgate.netnih.gov

Use of Chiral Auxiliaries (e.g., L-(-)-di-p-toluoyltartaric acid)

A common strategy to obtain the desired enantiomer of paroxetine is through the resolution of a racemic intermediate using a chiral auxiliary. L-(-)-di-p-toluoyltartaric acid is a frequently employed resolving agent. drugfuture.comgoogle.com This method typically involves the reaction of a racemic intermediate, such as trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, with L-(-)-di-p-toluoyltartaric acid. google.com The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

In one procedure, a warm solution of the racemic trans-carbinol intermediate in toluene is added to a solution of L-(-)-di-p-toluoyltartaric acid in acetone. google.com Upon cooling, the salt of the desired (-)-trans enantiomer crystallizes preferentially and can be collected by filtration. google.com Another approach involves the resolution of the racemic cis-ester intermediate. However, the choice of chiral acid and solvent is crucial, as it can unpredictably influence which enantiomer crystallizes. google.com For instance, with methanol (B129727) as the solvent, (-)-dibenzoyltartaric acid yields the desired (+)-cis ester, while L-(-)-di-p-toluoyltartaric acid produces the unwanted (-)-cis isomer. google.com

Resolving Agent Racemic Intermediate Resulting Enantiomer Reference
L-(-)-di-p-toluoyltartaric acidtrans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine(-)-trans enantiomer google.com
(-)-dibenzoyltartaric acidcis-ester intermediate in methanol(+)-cis ester google.com
L-(-)-di-p-toluoyltartaric acidcis-ester intermediate in methanol(-)-cis isomer google.com
Application of Chiral Bases

Chiral bases have been effectively used in the desymmetrization of imides to create key chiral intermediates for paroxetine synthesis. iiste.orgresearchgate.net This method involves the enantioselective deprotonation of a prochiral starting material, such as a 4-aryl substituted glutarimide, using a chiral lithium amide base. researchgate.net The selectivity of this reaction is driven by asymmetric enolization, which is then followed by a kinetic resolution. This approach has demonstrated high levels of selectivity, achieving up to 97% enantiomeric excess (ee). researchgate.net One of the chiral imides produced through this method has been successfully converted into (-)-paroxetine. iiste.orgresearchgate.net

Enantioselective Catalysis (e.g., Oxazaborolidine Catalyst)

Enantioselective catalysis offers a more direct route to chiral intermediates for paroxetine. One notable example is the use of an oxazaborolidine catalyst, derived from cis-1-amino-indan-2-ol, for the enantioselective reduction of N-benzyl 4-substituted glutarimides. iiste.org This reduction yields chiral N-benzyl 2-piperidinones with good yields and excellent enantioselectivities. iiste.org These chiral lactams are valuable intermediates that can be further functionalized to construct the two crucial stereogenic centers found in (-)-paroxetine. iiste.org

Chiral Pool Approaches

The chiral pool approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to synthesize the target molecule. iiste.orgtcichemicals.com For paroxetine synthesis, L-pyroglutamic acid has been employed as a chiral precursor. drugfuture.com The synthesis begins with the reduction of L-pyroglutamic acid, followed by a series of transformations to construct the piperidine ring with the correct stereochemistry. This strategy leverages the inherent chirality of the starting material to control the stereochemical outcome of the synthesis.

Desymmetrisation of N-Benzyl Glutarimides

The desymmetrisation of N-benzyl glutarimides is a powerful strategy for the enantioselective synthesis of paroxetine precursors. iiste.org This can be achieved through several methods, including the use of chiral bases as previously mentioned, as well as enzymatic and catalytic approaches. iiste.org For instance, porcine liver esterase (PLE) has been used for the asymmetric desymmetrisation of glutaric acid bis methyl ester. iiste.org Another approach involves the desymmetrisation of a 3-substituted glutaric anhydride (B1165640) using (S)-methylbenzylamine. iiste.org These methods effectively create the desired chiral centers early in the synthetic sequence.

Stereospecific Hydrogenation with Chiral Diphosphinic Ligands

Stereospecific hydrogenation using chiral catalysts is another key method for establishing the correct stereochemistry in paroxetine intermediates. iiste.org For example, Cp*Ru(PN) complexes have been used for the chemoselective hydrogenation of imides, a reaction that has been applied to the asymmetric synthesis of paroxetine. iiste.org The choice of the chiral diphosphinic ligand is critical for achieving high enantioselectivity in the hydrogenation of prochiral substrates, such as N-arylimines, leading to the formation of the desired chiral amine intermediates. nih.gov

Isomerization Reactions for Configuration Control (e.g., cis to trans)

Control of the relative stereochemistry, particularly the conversion of the cis isomer to the more stable trans isomer, is a crucial step in many paroxetine syntheses. drugfuture.comthieme-connect.com This isomerization is often achieved by treating a cis-ester intermediate with a strong base, such as sodium methoxide (B1231860) (NaOMe), in a suitable solvent like refluxing toluene. drugfuture.comgoogle.com This epimerization process is thermodynamically driven, favoring the formation of the more stable trans configuration. thieme-connect.com A novel procedure has also been developed where a racemic cis-ester is first resolved to give the (+)-cis form, which is then reacted with a strong base to yield the desired (-)-trans ester. google.com

Isomerization Reaction Starting Material Reagent/Conditions Product Reference
Epimerizationrac-(cis)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylic acid methyl esterNaOMe in refluxing toluenetrans-isomer drugfuture.com
Isomerization following resolution(+)-cis esterStrong base(-)-trans ester google.com

Key Reaction Steps and Intermediate Transformations

The synthesis of rac cis-paroxetine hydrochloride is a multi-step process that relies on several fundamental organic reactions. These reactions are carefully orchestrated to construct the complex molecular architecture of the target compound.

Condensation reactions are pivotal in forming key bonds within the paroxetine structure. The Mitsunobu reaction, a versatile method for converting alcohols to a range of functional groups, is a notable example. wikipedia.orgnih.gov This reaction typically involves an alcohol, a nucleophile (like a phenol), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The reaction proceeds through an alkoxyphosphonium salt, leading to the formation of an ether linkage with inversion of stereochemistry. In the context of paroxetine synthesis, this can be employed to couple the piperidine alcohol intermediate with sesamol. proquest.comresearchgate.net

Another approach involves dicyclohexylcarbodiimide (B1669883) (DCC)-mediated coupling. DCC is a common reagent for the formation of amide and ester bonds. In the synthesis of paroxetine analogs, DCC has been used to facilitate the condensation of (-)-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine with various phenol (B47542) precursors. researchgate.net

Reduction steps are crucial for converting carbonyl groups and other reducible functionalities into the desired alcohols or amines. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. byjus.com In several synthetic routes to paroxetine, LiAlH4 is used to reduce ester intermediates to the corresponding hydroxymethyl group, a key structural feature of the molecule. drugfuture.comelifesciences.org

Borane (B79455) (BH3), often used as a complex with tetrahydrofuran (BH3-THF), is another important reducing agent in paroxetine synthesis. google.com It offers a milder alternative to LiAlH4 and can be used for the reduction of carboxylic acid and amide functionalities. drugfuture.comgoogle.com For instance, a mixture of (rac)-trans-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester can be reduced with LiAlH4 or borane to yield the (rac)-(trans)-hydroxymethylpiperidine intermediate. drugfuture.com

In many synthetic pathways, the nitrogen atom of the piperidine ring is initially protected or methylated. The removal of this group, known as N-demethylation or N-deprotection, is a critical final step to yield the secondary amine of paroxetine. A common strategy involves the use of chloroformates, such as phenyl chloroformate or ethyl chloroformate, to form a carbamate (B1207046) intermediate. proquest.comdrugfuture.comgoogle.com This carbamate is then hydrolyzed, typically under basic conditions with potassium hydroxide, to afford the deprotected piperidine. drugfuture.comgoogle.com

Another reagent used for this transformation is 1-chloroethyl chloroformate (1-CECF). researchgate.net The reaction of N-methyl paroxetine with 1-CECF generates a carbamate that can be subsequently cleaved to provide the free base of paroxetine. researchgate.netajrconline.org

The final step in the preparation of the active pharmaceutical ingredient is the formation of the hydrochloride salt. This is typically achieved by treating the paroxetine free base with a source of hydrogen chloride. google.com The free base is often dissolved in a suitable organic solvent, such as isopropyl alcohol (IPA), toluene, or ethanol (B145695), and then a solution of hydrochloric acid in a solvent like IPA is added. google.comgoogle.com This process leads to the precipitation of paroxetine hydrochloride. google.com The resulting salt can exist in different crystalline forms, including the hemihydrate and various solvates, depending on the crystallization conditions. google.compharm.or.jp

Novel Synthetic Approaches and Efficiency Improvements

Process optimization has also been a key objective. This includes minimizing the formation of impurities through careful control of reaction conditions and the use of alternative reagents. For example, replacing methanol with ethanol as a solvent in certain steps has been shown to drastically reduce the formation of specific impurities. researchgate.net Another improvement involves the isolation of intermediates as crystalline solids to enhance purity before proceeding to the next step. google.com Furthermore, innovative methods like anion exchange have been used to prepare different organic salts of paroxetine for potential therapeutic advantages. rsc.org

Synthesis of Structurally Related Compounds and Impurities for Research

The synthesis of structurally related compounds and impurities is essential for pharmaceutical research and development. These compounds serve as reference standards for analytical method development and validation, and they are crucial for understanding the potential degradation pathways and metabolic fate of the drug.

For example, a known impurity, (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, can be formed as a byproduct during the synthesis or as a degradant. derpharmachemica.com Specific synthetic routes have been developed to produce this and other impurities in a controlled manner for characterization and toxicological studies. proquest.comderpharmachemica.com The synthesis of analogs, such as bromo- and iodo-paroxetine, has also been undertaken to investigate their interaction with biological targets like the serotonin transporter. elifesciences.orgresearchgate.net These studies often employ advanced synthetic techniques, such as palladium-catalyzed C-H functionalization, to introduce structural diversity. elifesciences.orgresearchgate.net

Advanced Analytical Methodologies for Rac Cis Paroxetine Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are pivotal in the analysis of rac cis-Paroxetine Hydrochloride. These techniques provide the high resolution and sensitivity required for separating the active pharmaceutical ingredient (API) from its related compounds and impurities.

The development of robust analytical methods is crucial for ensuring the quality and consistency of pharmaceutical products. For Paroxetine (B1678475) HCl, both Reverse-Phase HPLC (RP-HPLC) and UHPLC methods have been successfully developed and validated.

A UHPLC method was established to separate paroxetine from its related compounds B, D, F, and G. mdpi.com This method utilized a systematic screening protocol that evaluated various column chemistries, organic modifiers, and pH levels to find the optimal separation conditions. mdpi.com The use of UHPLC technology, with its smaller particle-sized columns, significantly reduces analytical time compared to traditional HPLC. For instance, a comprehensive method screening that would take 43 hours on a conventional HPLC system can be completed in just 7 hours using UHPLC, without compromising the quality of the data. mdpi.com

Similarly, various RP-HPLC methods have been developed and validated for the estimation of Paroxetine HCl in bulk and pharmaceutical dosage forms. These methods are designed to be simple, accurate, precise, and cost-effective, making them suitable for routine quality control analysis. researchgate.net Validation according to International Council for Harmonisation (ICH) guidelines confirms the reliability of these methods, demonstrating excellent precision, sensitivity, and specificity in the presence of excipients.

A key aspect of method development is the optimization of chromatographic conditions. One validated RP-HPLC method uses an EZchrom C18 isocratic column with a mobile phase composed of a pH 6.0 phosphate (B84403) buffer and acetonitrile (B52724) (60:40 v/v), achieving a retention time for paroxetine of 3.20 minutes. Another method employs a Hypersil BDS C18 column with a mobile phase of 30 mm phosphate buffer (pH 4.5) and acetonitrile (40:60 v/v), resulting in a retention time of 4.7 minutes.

Table 1: Examples of Validated HPLC/UHPLC Method Parameters for Paroxetine HCl Analysis
ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC) researchgate.netMethod 3 (UHPLC) mdpi.com
Stationary PhaseEZchrom C18Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Not Specified
Mobile PhasePhosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)30 mm Phosphate Buffer (pH 4.5) : Acetonitrile (40:60 v/v)Systematic screening of organic modifiers & pH
Flow RateNot Specified1.0 mL/minNot Specified
Detection WavelengthNot Specified249 nmNot Specified
Retention Time (Paroxetine)3.20 min4.7 ± 0.002 minNot Specified

The separation of structurally similar impurities from the main paroxetine compound is a significant analytical challenge. Conventional reversed-phase liquid chromatography (RPLC) can struggle with this task due to the high similarity in the structures of paroxetine and its impurities. nih.govsemanticscholar.org

Specialized HPLC methods have been developed to address this. A high-performance liquid chromatographic method using a chiral mobile phase additive, carboxymethyl-beta-cyclodextrin, has been shown to simultaneously separate paroxetine's trans/cis isomers and their enantiomers, as well as those of an intermediate. nih.gov This separation was achieved on a Diamond C18 column. nih.gov

Another approach involves supercritical fluid chromatography (SFC), which has been presented as a rapid, sensitive, and environmentally friendly alternative to RPLC for separating both chiral and achiral impurities in paroxetine raw materials. nih.govsemanticscholar.org One SFC method utilized a cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate) stationary phase to achieve a satisfactory separation in just 4.0 minutes. semanticscholar.org Furthermore, a single-run HPLC protocol using an amylose-based Chiralpak IA-3 stationary phase allows for the baseline separation of paroxetine enantiomers without interference from five other chiral and achiral impurities listed in the European Pharmacopoeia.

Forced degradation studies are used to identify potential degradation products. Under acidic and alkaline conditions, paroxetine is shown to degrade, producing extra peaks in the chromatogram, indicating its susceptibility to these environments. nih.gov A stability-indicating HPTLC method effectively separated the drug from its degradation products formed under these stress conditions. nih.gov

Gradient optimization is a critical step in developing a selective and robust separation method. In the development of a UHPLC method for paroxetine, after an initial screening of column chemistry, organic modifier, and pH, the method was further optimized by systematically varying the gradient slope and temperature. mdpi.com This ensures the best possible resolution between the main compound and all its impurities.

System suitability testing is an integral part of any validated analytical method, ensuring the chromatographic system is performing correctly. For a validated RP-HPLC method for paroxetine, system suitability was confirmed by assessing parameters such as repeatability and intermediate precision. mdpi.com The relative standard deviation (%RSD) for these precision studies was found to be below the accepted limit of 2%, indicating the reliability of the system. mdpi.com Robustness is also evaluated by making small, deliberate changes to method parameters (like flow rate or mobile phase composition) and observing that no significant changes occur in the results. researchgate.net

Quantitative analysis relies on the establishment of linearity, sensitivity, and accuracy. For paroxetine, various HPLC methods have been validated for their quantitative capabilities. Linearity is typically established by analyzing a series of solutions across a range of concentrations.

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Several studies have reported the LOD and LOQ for paroxetine hydrochloride using different HPLC methods, demonstrating the high sensitivity achievable.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Paroxetine HCl by Various Methods
Method TypeLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.441.48 mdpi.com
RP-HPLC0.6750.795 ualberta.ca
Spectrophotometric (NQS)0.30.8 nih.gov
HPLC-MS/MS (in plasma)0.00020.0007 nifdc.org.cn

Note: Values may be converted from different units reported in the source for consistency.

The accuracy of these methods is often confirmed through recovery studies, where a known amount of the standard drug is added to a sample and the amount recovered is measured. For instance, a validated RP-HPLC method showed mean recoveries of 100.03 ± 0.09 for Paroxetine hydrochloride. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and monitoring of trace-level impurities and degradants.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) using a positive electrospray ionization (ESI+) source is a highly selective and sensitive technique for identifying and monitoring degradation products of this compound.

In forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and photolysis, LC-MS is used to identify the resulting impurities. mdpi.comsemanticscholar.org For example, two significant degradation impurities were detected in paroxetine samples stressed with hydrochloric acid and hydrogen peroxide. mdpi.comsemanticscholar.org These impurities were isolated and their structures were characterized using mass spectrometry (MS) and two-dimensional nuclear magnetic spectroscopy (2D-NMR). mdpi.com

Another study used LC-PDA-QTOF-MS (Liquid Chromatography-Photodiode Array-Quadrupole Time-of-Flight Mass Spectrometry) to identify an unknown impurity in paroxetine hydrochloride tablets. nifdc.org.cn The impurity was identified as a paroxetine-lactose adduct, formed via a Maillard reaction between the drug and the excipient lactose (B1674315) during sample preparation. nifdc.org.cn The use of MS/MS allowed for the analysis of fragment peaks, which helped confirm the structure of this adduct. nifdc.org.cn

Furthermore, the photolytic degradation of paroxetine in aqueous solutions was investigated using liquid chromatography-mass spectrometry in positive mode. nih.gov This analysis identified two photoproducts, demonstrating that paroxetine is relatively photolabile and can be degraded by simulated sunlight. nih.gov The ESI+ source is effective for analyzing paroxetine and its related substances as they can readily form protonated molecules [MH]+ in the source, which can then be detected and fragmented for structural analysis. ualberta.ca


MALDI Mass Spectrometry for Fragment Identification

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS) is a powerful tool in pharmaceutical analysis. While specific research focusing on MALDI for the primary fragment identification of this compound is not extensively detailed in available literature, the technique is applied in related genetic research that impacts paroxetine metabolism. For instance, MALDI-Time of Flight (TOF) MS has been successfully used for genotyping of the CYP2D6 gene. nih.gov This analysis helps classify individuals into different metabolizer statuses (e.g., poor, intermediate, or ultrarapid metabolizers), which is crucial for understanding how paroxetine is processed in the body. nih.gov

For direct molecular fragmentation analysis, the closely related technique of Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is more commonly documented and provides profound insights into the molecule's structural components.

Fragmentation Patterns and Structural Elucidation

Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the structural elucidation of this compound. In ESI, paroxetine is readily ionized in positive mode to form a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 330. ualberta.canih.gov By subjecting this precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges, providing a structural fingerprint of the molecule.

Sequential product ion fragmentation experiments (MSⁿ) have been performed to map the degradation pathways of the protonated ion. nih.govresearchgate.net The primary fragmentation event involves the transition from m/z 330.0 to m/z 192.0, which is a dominant and selective fragmentation used for quantification in many LC-MS/MS methods. nih.gov Another significant fragment is observed at m/z 70, resulting from further dissociation. ualberta.caresearchgate.net

Detailed fragmentation studies propose the following key transitions and corresponding structural assignments:

m/z 330 → m/z 192.2 : This transition is attributed to the fission of the C-O ether bond, leading to the formation of a stable species (designated as species VII in some studies). researchgate.net

m/z 330 → m/z 151.1 : This fragment results from the cleavage of the CH-CH₂ bond at the 3-position of the piperidine (B6355638) ring. researchgate.net

m/z 330 → m/z 70 : A proposed mechanism for this dissociation involves the loss of both 4-fluorostyrene (B1294925) and 5-methoxy-1,3-benzodioxole, forming a stable 2,4-dihydropyrrolidinium cation. ualberta.ca

These fragmentation patterns are highly reproducible and serve as the basis for developing selective and sensitive quantitative methods for paroxetine in various matrices. nih.govnih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Origin of FragmentReference(s)
330.15192.1Fission of the C-O ether bond nih.govresearchgate.netnih.gov
330.15151.1Fission of the CH-CH₂ bond on the piperidine ring nih.govresearchgate.net
330.070.0Resulting from loss of 4-fluorostyrene and 5-methoxy-1,3-benzodioxole ualberta.canih.govresearchgate.net
330.1313.1Loss of NH₃ from the piperidine ring researchgate.net

Spectroscopic Characterization Beyond Basic Identification

Beyond initial identification, spectroscopic methods provide critical information on the solid-state properties and purity of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Solid Form Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for analyzing the solid form of paroxetine hydrochloride. The compound is known to exist in different crystalline forms, including a stable hemihydrate (Form I) and a form previously considered anhydrous (Form II). nih.gov Research has demonstrated that FT-IR, particularly Attenuated Total Reflectance (ATR-FTIR), can effectively distinguish between these forms. nih.gov

Studies investigating the hydration behavior of Form II revealed it to be a nonstoichiometric hydrate (B1144303), where water content causes reversible expansion and contraction of the crystal unit cell. nih.gov ATR-FTIR spectroscopy supports these findings by detecting subtle changes in the vibrational spectra corresponding to the molecular interactions with water. nih.gov Furthermore, FT-IR is routinely used to confirm the chemical integrity of the drug in various formulations, ensuring no interaction has occurred between the paroxetine hydrochloride and excipients. researchgate.netresearchgate.net The technique verifies the presence of characteristic vibrational bands, such as those related to C=O stretching and N-H deformation, confirming that the API remains chemically intact. researchgate.net

UV-Visible Spectroscopy for Compound Detection and Purity Assessment

UV-Visible spectroscopy is a simple, rapid, and economical method extensively used for the quantification and purity assessment of this compound in bulk drug and pharmaceutical dosage forms. The molecule contains a chromophore that absorbs light in the ultraviolet region. researchgate.net

Method development studies have established that paroxetine hydrochloride exhibits a wavelength of maximum absorbance (λmax) consistently around 291-294 nm in solvents such as methanol (B129727) and water. ijrti.orgscholarsresearchlibrary.com This absorbance is linear over specific concentration ranges, allowing for accurate quantification. Validation of these spectrophotometric methods according to International Conference on Harmonisation (ICH) guidelines has demonstrated their precision, accuracy, and reliability for routine quality control. ijrti.orgscholarsresearchlibrary.com

In some methods, derivatization with a chromogenic reagent like 2,4-dinitrofluorobenzene is used, shifting the absorbance maximum to the visible region (e.g., 375 nm) for specific applications. nih.gov

ParameterFindingSolvent/ConditionsReference(s)
λmax 291 nmMethanol ijrti.org
λmax 294 nmWater scholarsresearchlibrary.com
Linearity Range 10-60 µg/mLMethanol ijrti.org
Linearity Range 10-50 µg/mLWater scholarsresearchlibrary.com
Correlation Coefficient (r²) > 0.999Methanol ijrti.org
Correlation Coefficient (r²) 0.9993Water scholarsresearchlibrary.com
Limit of Detection (LOD) 0.69 µg/mLMethanol ijrti.org
Limit of Quantification (LOQ) 0.71 µg/mLMethanol ijrti.org

Impurity Profiling and Characterization Strategies

Ensuring the quality of an API requires rigorous control over process-related impurities. The synthesis of paroxetine hydrochloride is a multi-step process where side reactions can lead to the formation of impurities that must be identified, characterized, and controlled. ajrconline.orgproquest.com

Identification of Novel Impurities

Research into the manufacturing process of paroxetine hydrochloride has led to the identification and characterization of previously unknown impurities. ajrconline.orgresearchgate.net A proactive approach, involving deliberately generating and then isolating impurities, allows for their full structural characterization using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. ajrconline.org

Two notable novel impurities that have been synthesized and characterized are:

An Ether-Type Impurity : This impurity forms during the condensation of sesamol (B190485) with the mesylate intermediate. It is theorized that under highly alkaline conditions, hydrolysis of the mesylate can generate a carbinol intermediate, which then reacts with another mesylate intermediate to form a dimer-type ether impurity. ajrconline.orgresearchgate.net

A Dimer Impurity (m/z 664) : This impurity was observed during the demethylation stage of N-Methyl Paroxetine. The reaction mechanism is believed to involve an in-situ generated dimethyl acetal (B89532) from the demethylating reagent. In an acidic medium, this reactive species is attacked by the electron-rich sesamol moiety of one paroxetine molecule, and subsequently by a second paroxetine molecule, to form a dimer. ajrconline.orgresearchgate.net The mass spectrum of this impurity shows a protonated molecule [M+H]⁺ at m/z 664, confirming the combination of two paroxetine molecules. ajrconline.org

The identification of such impurities and the understanding of their formation mechanisms are critical for optimizing manufacturing processes to minimize their presence in the final drug substance. ajrconline.orgproquest.com

Characterization via Spectroscopic Techniques (e.g., 1HNMR, 13CNMR, MS)

The structural elucidation and confirmation of this compound are unequivocally established through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques, providing detailed information about the molecular framework and its mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in defining the precise arrangement of atoms within the molecule.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, specific signals in the ¹H NMR spectrum correspond to the protons of the benzodioxol group, the fluorophenyl ring, and the piperidine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are unique to the molecule's structure. nih.gov For instance, the protons on the aromatic rings typically appear in the downfield region of the spectrum, while those on the piperidine ring and its substituents are found more upfield. researchgate.net

¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts in the ¹³C NMR spectrum distinguish between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the piperidine ring and the methylene (B1212753) bridge. nih.govbas.bg

Spectroscopic data for this compound is detailed below. Chemical shifts (δ) are reported in parts per million (ppm).

Interactive Table: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ ppm) Multiplicity
Aromatic Protons6.80 - 7.50Multiplet
-OCH₂O-5.95Singlet
Piperidine Ring Protons3.00 - 3.70Multiplet
-CH₂O-3.50 - 4.20Multiplet
NH Proton2.00 - 2.50Broad Singlet

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency used. Data is compiled from representative literature. nih.govresearchgate.net

Interactive Table: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ ppm)
Aromatic Carbons108.0 - 165.0
-OCH₂O-101.5
Piperidine Ring Carbons40.0 - 55.0
-CH₂O-68.0
C-F (Fluorophenyl)162.0 (JC-F ≈ 245 Hz)

Note: Data is compiled from representative literature. nih.govbas.bg

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the paroxetine molecule typically yields a molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The fragmentation pattern provides further structural confirmation, often showing characteristic losses of the fluorophenyl or benzodioxol moieties.

Interactive Table: Mass Spectrometry Data for Paroxetine

Technique m/z Value Assignment
Electron Ionization (EI)329.1[M]⁺ (Molecular Ion)
Electron Ionization (EI)77Fragment (C₆H₅)
Electron Ionization (EI)95Fragment (C₆H₄F)

Note: Data is based on the neutral paroxetine molecule. nist.gov The hydrochloride salt will not typically be observed as a single entity in the gas phase under standard MS conditions.

Impurity Fate and Purge Studies

A critical aspect of pharmaceutical development and manufacturing is ensuring the control of impurities. registech.com Impurity fate and purge studies are systematic investigations designed to track the formation, transformation, and removal (purge) of process-related impurities and degradation products throughout a synthetic route. cambrex.com

The primary objectives of these studies for this compound are:

To identify potential and known impurities that may arise from starting materials, intermediates, or side reactions. ajrconline.org

To understand at which stage of the process each impurity is formed. amazonaws.com

To determine the efficiency with which each impurity is removed by purification steps such as crystallization, extraction, or chromatography. cambrex.comgoogle.com

To provide a scientific basis for setting appropriate specifications for impurities in intermediates and the final active pharmaceutical ingredient (API). cambrex.com

In the synthesis of paroxetine, several types of impurities have been identified, including those arising from the substitution of the fluorine atom on the phenyl ring with alkoxy groups. amazonaws.comgoogle.com These alkoxy impurities can be difficult to separate from the desired product due to their similar chemical structures and polarities. google.com Fate and purge studies for such impurities involve deliberately spiking a known quantity of the impurity into a reaction mixture and then monitoring its concentration through subsequent steps. cambrex.com This allows chemists to assess the capability of the process to control the level of the impurity in the final product. cambrex.com

For example, a study might investigate the purge of an "alkoxy-paroxetine" impurity. The impurity would be added at a specific process step, and samples from subsequent isolation and purification stages would be analyzed by a validated HPLC method. The results would demonstrate whether the impurity is effectively purged to a level below the required reporting, identification, and qualification thresholds defined by regulatory bodies like the ICH. registech.com Other identified impurities include degradation products from hydrolysis, which can lead to ether cleavage. amazonaws.com

Method Robustness and Transferability

The reliability of analytical methods is paramount for consistent quality control. Method robustness and transferability are key validation parameters that ensure a method's performance.

Method Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. nih.govjbino.com It provides an indication of the method's reliability during normal usage. For HPLC methods used in the analysis of this compound, robustness is typically evaluated by systematically changing parameters such as:

Mobile Phase Composition: Varying the ratio of the organic and aqueous phases (e.g., ±2%). jbino.com

pH of the Mobile Phase Buffer: Adjusting the pH by a small margin (e.g., ±0.2 units).

Column Temperature: Altering the temperature by a few degrees (e.g., ±5 °C).

Flow Rate: Changing the flow rate of the mobile phase (e.g., ±0.1 mL/min). jbino.com

Wavelength of UV Detection: Modifying the detection wavelength slightly (e.g., ±2 nm). jbino.com

A robust method will show no significant change in results (e.g., retention time, peak area, resolution) when these minor adjustments are made. nih.gov For example, studies have shown that for certain HPLC methods developed for paroxetine, deliberate changes in flow rate and mobile phase composition did not significantly impact the quantification of the main component or the separation from its related substances. jbino.com

Method Transferability: Method transferability refers to the process of demonstrating that a validated analytical method can be successfully executed by a different laboratory without compromising its performance. This is crucial when manufacturing and testing are conducted at different sites. The process involves a formal comparison of results obtained from the originating laboratory and the receiving laboratory. Key performance indicators such as precision, accuracy, and system suitability are evaluated to ensure inter-laboratory reproducibility. chromatographyonline.comnih.gov Successful method transfer provides confidence that the method is well-understood, documented, and not dependent on specific equipment or analysts.

In Vitro Metabolism and Chemical Degradation Pathways

Metabolic Transformations in Isolated Systems

In vitro investigations have identified a series of metabolic transformations that paroxetine (B1678475) undergoes. These studies provide a foundational understanding of its metabolic profile.

Demethylation of the Methylenedioxy Group

The initial and rate-limiting step in the metabolism of paroxetine is the demethylenation of its methylenedioxy phenyl group. pharmgkb.orgnih.gov This reaction involves the cleavage of the methylenedioxy bridge, a process catalyzed predominantly by the cytochrome P450 isoenzyme CYP2D6. pharmgkb.orgnih.gov The carbon atom liberated from this process is detected as formate (B1220265) in in vitro assays. nih.gov This enzymatic transformation is crucial as it precedes the formation of a key intermediate.

Catechol Intermediate Formation

Following the demethylenation of the methylenedioxy group, a catechol intermediate is formed. pharmgkb.orgresearchgate.net This reactive intermediate is a central hub in the metabolic cascade of paroxetine. The formation of this catechol is primarily mediated by CYP2D6, although other CYP isoenzymes can contribute to a lesser extent. pharmgkb.orgnih.gov

O-Methylation and Conjugation (Glucuronide and Sulfate (B86663) Metabolites)

The catechol intermediate is subsequently metabolized through two main pathways: O-methylation and conjugation. The enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of the catechol to form methoxy-hydroxy metabolites, namely M-I and M-II. pharmgkb.org These metabolites, along with the parent compound and other polar metabolites, are then conjugated with glucuronic acid and sulfate to form more water-soluble glucuronide and sulfate conjugates. pharmgkb.orgnih.gov These conjugation reactions facilitate the elimination of the drug from the body. While the specific enzymes responsible for glucuronidation and sulfation have not been fully elucidated, these processes are essential for the clearance of paroxetine metabolites. pharmgkb.org

Enzymatic Systems Involved in Metabolism

The metabolism of paroxetine is orchestrated by a concert of enzymatic systems, with the cytochrome P450 family playing a central role.

Cytochrome P450 (CYP) Isoenzymes (e.g., CYP2D6, CYP3A4, CYP1A2, CYP2C19, CYP2B6)

Multiple cytochrome P450 isoenzymes are involved in the metabolism of paroxetine. CYP2D6 is the principal enzyme responsible for the high-affinity metabolism of paroxetine, particularly the formation of the catechol intermediate. pharmgkb.orgnih.gov However, other isoenzymes also contribute, especially at higher concentrations of the drug. These include CYP3A4, which acts as a low-affinity enzyme in paroxetine metabolism, as well as CYP1A2, CYP2C19, and CYP2B6, which have minor roles. pharmgkb.orgnih.govmdpi.com In individuals with reduced CYP2D6 activity (poor metabolizers), the role of other enzymes like CYP3A4 and CYP1A2 becomes more significant. pharmgkb.org

EnzymeRole in Paroxetine MetabolismAffinity
CYP2D6Major contributor to catechol formationHigh
CYP3A4Major contributor at higher concentrationsLow
CYP1A2Minor contributor, more important in CYP2D6 poor metabolizers-
CYP2C19Limited role-
CYP2B6Minor involvement-

Substrate and Inhibitor Interactions with Enzymes

Paroxetine is not only a substrate for CYP2D6 but also a potent inhibitor of this enzyme. pharmgkb.orgnih.gov This mechanism-based inhibition means that paroxetine can inhibit its own metabolism, leading to non-linear pharmacokinetics where plasma concentrations can increase disproportionately with higher doses. pharmgkb.orgpharmgkb.org This self-inhibition can also lead to drug-drug interactions when co-administered with other drugs that are metabolized by CYP2D6. nih.gov Paroxetine also demonstrates inhibitory effects on other CYP enzymes, including CYP2B6 and CYP3A4, although its affinity for these enzymes is lower than for CYP2D6. nih.gov

EnzymeInteraction with ParoxetineInhibitory Constant (Ki)
CYP2D6Substrate and potent inhibitor0.065 µM
CYP2B6Inhibitor1.03 µM
CYP3A4Inhibitor-

Identification and Characterization of Inactive Metabolites

Paroxetine undergoes extensive metabolism in the liver, primarily through the action of the cytochrome P450 enzyme CYP2D6, to produce metabolites that are considered pharmacologically inactive. drugbank.comnih.govpharmgkb.orgfda.govnih.govnih.gov The relative potencies of these major metabolites are, at most, 1/50th that of the parent compound, rendering them essentially inactive. fda.gov

The primary metabolic pathway involves an initial step of demethylenation, or the oxidative cleavage of the methylenedioxy group. oup.compharmgkb.orgnih.gov This process, catalyzed mainly by CYP2D6, forms an unstable catechol intermediate. pharmgkb.orgoup.com This intermediate is then further metabolized through methylation and conjugation (specifically with glucuronic acid and sulfate) before elimination. drugbank.compharmgkb.orgnih.gov The resulting glucuronide and sulfate conjugates have been shown to be thousands of times less potent than paroxetine itself. drugbank.com While CYP2D6 is the main enzyme, other enzymes like CYP3A4 may play a minor role, particularly in individuals with impaired CYP2D6 activity. pharmgkb.org

The principal inactive metabolites identified from this process are detailed below. pharmgkb.orgresearchgate.net

Table 1: Major Inactive Metabolites of rac cis-Paroxetine Hydrochloride

Metabolite IDChemical NameMetabolic Pathway
M-I (BRL 36610)(3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidineDemethylenation followed by O-methylation
M-II (BRL 36583)(3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidineDemethylenation followed by O-methylation
M-III (BRL 35961)(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidineCleavage of the ether linkage
ConjugatesGlucuronide and sulfate conjugatesPhase II conjugation of catechol intermediate

This table summarizes the primary inactive metabolites formed during the in vitro metabolism of paroxetine.

Degradation Product Analysis under Accelerated Stability Conditions

Accelerated stability studies are designed to predict the shelf-life of a drug substance by subjecting it to exaggerated stress conditions of temperature, humidity, and light. youtube.commdpi.com Forced degradation studies for paroxetine show its susceptibility to hydrolysis under acidic and alkaline conditions, as well as to oxidation and photolysis. csbsju.edunih.gov

Hydrolytic Pathways (e.g., Ethoxy Group Hydrolysis)

While paroxetine is reported to be hydrolytically stable under normal environmental conditions (pH 5-9) over extended periods, it is susceptible to degradation under forced hydrolytic conditions (strong acids and bases). nih.govnih.govnih.govresearchgate.net The primary hydrolytic degradation pathway involves the cleavage of the ether bond. amazonaws.com

Acid-catalyzed hydrolysis, in particular, leads to the formation of several degradation products. amazonaws.com

Table 2: Hydrolytic Degradation Products

Impurity IDDegradation Pathway
MM1032.02Acid Hydrolysis (Ether Cleavage)
MM1032.08/09/12/20Acid Hydrolysis (Ether Cleavage)
MM1032.16/17Acid Hydrolysis (Ether Cleavage)
MM0264.02Further degradation of hydrolytic products
MM1032.07Further degradation of hydrolytic products

This table details impurities formed through the hydrolytic degradation of paroxetine, primarily via acid-catalyzed ether cleavage.

Oxidative Degradation (e.g., Benzodioxole Ring Oxidation)

The benzodioxole ring of paroxetine is a key site for oxidative processes. The metabolic pathway itself is initiated by the oxidative cleavage of this ring. oup.com In forced degradation studies, paroxetine has been shown to degrade upon exposure to oxidizing agents like hydrogen peroxide. oup.comcsbsju.edu

However, some reports suggest the active pharmaceutical ingredient (API) is relatively stable under oxidative conditions. amazonaws.com Another potential pathway for degradation involves reactive impurities, such as formaldehyde (B43269) and formic acid, which can be formed from the oxidative degradation of certain pharmaceutical excipients (e.g., polyethylene (B3416737) glycols). researchgate.net These impurities can then react with the secondary amine in the paroxetine molecule to form N-formyl or N-methyl degradation products. researchgate.net

pH-Dependent Stability

The stability of this compound is influenced by pH. As a basic compound with a pKa of 9.77, its solubility is highly pH-dependent, dissolving readily at a low pH but exhibiting very low solubility at pH values above 4. nih.gov

Studies on its chemical stability have shown that the drug is susceptible to degradation in both acidic and alkaline mediums. nih.gov While stable in aqueous solutions between pH 5 and 9 when protected from light, its degradation is accelerated with increasing pH under photolytic conditions. nih.govnih.govresearchgate.net Forced degradation studies confirm that both acidic and alkaline hydrolysis lead to the formation of specific degradation products. nih.govamazonaws.com

Table 3: pH Influence on Paroxetine Stability

ConditionObservationFinding
Acidic (Forced)Degradation occursSusceptible to acid hydrolysis, leading to ether cleavage. nih.govamazonaws.com
Alkaline (Forced)Degradation occursSusceptible to alkaline conditions. nih.gov
Aqueous Solution (pH 5-9, Dark)StableHydrolytically stable over 30 days. nih.govnih.govresearchgate.net
Aqueous Solution (pH 5-9, Light)Degradation accelerates with increasing pHPhotolytically labile, with faster degradation at higher pH. nih.govresearchgate.net

This table outlines the stability of paroxetine under various pH conditions, highlighting its susceptibility to degradation at pH extremes under forced conditions.

Computational Chemistry and Molecular Modeling of Rac Cis Paroxetine Hydrochloride

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of rac-cis-paroxetine hydrochloride, revealing details about its flexibility and interactions over time.

MD simulations have been employed to investigate the conformational preferences and flexibility of paroxetine (B1678475). nih.gov While much of the research focuses on the therapeutically active (-)-trans isomer, the principles of conformational analysis can be extended to the cis isomer. Paroxetine's structure, characterized by a piperidine (B6355638) ring connected to a benzodioxol and a fluorophenyl group, allows for a certain degree of conformational freedom. elifesciences.orgmdpi.com The piperidine ring can adopt different chair and boat conformations, and the orientation of the substituents can vary.

Studies have highlighted that the nonplanar structure of paroxetine can lead to different binding poses, a factor that is influenced by its conformational flexibility. mdpi.com The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding. mdpi.com For instance, intramolecular hydrogen bonds can form between the nitrogen atom of the piperidine ring and a hydrogen of a hydroxyl group in related structures, which stabilizes certain conformations. mdpi.com While specific MD simulation data for the isolated rac-cis-paroxetine hydrochloride is not extensively detailed in the provided results, the general principles of paroxetine's conformational dynamics suggest that the cis isomer would also exhibit a range of accessible conformations, which is a critical factor in its molecular interactions.

MD simulations have been instrumental in elucidating the molecular interactions of paroxetine with its primary biological target, the human serotonin (B10506) transporter (hSERT). nih.govrsc.org These simulations provide a detailed picture of how the molecule binds within the S1 binding site of the transporter. nih.govnih.gov Although these studies often use the active (-)-trans isomer, the identified interacting residues in hSERT are relevant for understanding the potential interactions of the cis isomer.

Key interactions involve hydrogen bonds and hydrophobic effects. For example, the amine group of the piperidine ring is noted to form a hydrogen bond with the carboxylic moiety of Asp98 in hSERT. mdpi.com The benzodioxol and fluorophenyl groups of paroxetine engage in hydrophobic interactions with various amino acid residues within the binding pocket. mdpi.comnih.gov The stability of these interactions is crucial for the high affinity of paroxetine for SERT. nih.gov

The binding pose of paroxetine in SERT has been a subject of investigation, with computational studies suggesting the possibility of different orientations, often referred to as the ABC and ACB poses, where the benzodioxol and fluorophenyl groups occupy different subsites within the binding pocket. nih.govelifesciences.org This ambiguity in binding orientation is partly attributed to the symmetrical physicochemical properties of the paroxetine molecule. nih.gov

Table 1: Key Molecular Interactions of Paroxetine with hSERT Identified through Molecular Modeling.
Interaction TypeParoxetine MoietyhSERT ResidueReference
Hydrogen BondPiperidine amine groupAsp98 mdpi.com
Hydrophobic InteractionBenzodioxol groupSubsite B/C residues elifesciences.orgmdpi.comnih.gov
Hydrophobic InteractionFluorophenyl groupSubsite B/C residues elifesciences.orgmdpi.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been applied to understand the interactions of paroxetine with various systems.

Molecular docking has been successfully used to understand the interactions between paroxetine and its impurities with chiral stationary phases (CSPs) in chromatography. researchgate.net In one study, the separation of paroxetine and its impurities was achieved on a cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate) stationary phase. researchgate.net Molecular docking simulations suggested that hydrogen bonding and π–π interactions are the dominant forces governing the interaction between the analytes and the CSP. researchgate.net The affinity values calculated by the docking software were in good agreement with the experimentally observed elution order. researchgate.net This demonstrates the power of molecular docking in predicting and explaining the chromatographic behavior of closely related compounds like the stereoisomers of paroxetine.

The chiral separation of paroxetine enantiomers is a critical analytical challenge. Molecular docking provides insights into the chiral recognition mechanisms that underpin these separations. researchgate.netnih.govresearchgate.net By modeling the interaction of the different stereoisomers with the chiral stationary phase, it is possible to rationalize their differential retention and elution order. researchgate.net For instance, the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase can be modeled, and the binding energies can be calculated. These calculated energies often correlate well with the experimental separation, providing a theoretical basis for the observed chromatography. researchgate.net

Table 2: Application of Molecular Docking in Understanding Paroxetine Interactions.
System StudiedKey Findings from DockingPredicted Interaction TypesReference
Paroxetine isomers and a chiral stationary phasePredicted binding affinities correlated with elution order.Hydrogen bonding, π–π interactions researchgate.net
Paroxetine with hSERTIdentified key interacting residues and potential binding poses (ABC vs. ACB).Hydrogen bonding, hydrophobic interactions nih.govelifesciences.orgmdpi.com

Theoretical Studies on Structure-Activity Relationships

Theoretical studies on the structure-activity relationship (SAR) of paroxetine and its analogs aim to understand how chemical structure influences biological activity. nih.govresearchgate.net While the therapeutically active form is the (-)-trans isomer, the SAR of other isomers like the cis form is also of interest, particularly in the context of impurity profiling and understanding the structural requirements for SERT inhibition. nih.govsynzeal.comusp.org

Paroxetine is a potent inhibitor of serotonin reuptake. nih.govdrugbank.com The key structural features responsible for this activity include the secondary amine in the piperidine ring, the 4-fluorophenyl group, and the 1,3-benzodioxol-5-yloxymethyl substituent. The stereochemistry at the C3 and C4 positions of the piperidine ring is critical for activity, with the trans configuration being more potent than the cis configuration. mdpi.com

Computational studies have explored how modifications to the paroxetine scaffold affect its interaction with SERT. For example, the replacement of the fluorine atom with other groups has been investigated to alter metabolic stability and binding kinetics. These theoretical investigations, combined with experimental data, help to build a comprehensive SAR model for paroxetine and its derivatives, including the rac-cis-paroxetine hydrochloride. The lower affinity of the cis isomer for SERT compared to the trans isomer can be rationalized through computational models that show a less optimal fit and interaction profile within the SERT binding site.

Energy Landscape and Thermodynamic Contributions

The energy landscape of a molecule describes the potential energy of its various conformations. For rac cis-paroxetine hydrochloride, the conformational flexibility of the piperidine ring is a key determinant of its energy landscape. Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore these conformational possibilities and determine their relative stabilities.

The piperidine ring in paroxetine can adopt several conformations, with the chair form being the most stable. However, the presence of bulky substituents at the 3 and 4 positions introduces significant steric and electronic interactions that modulate the energy landscape. In the case of cis-paroxetine, both the 4-(4-fluorophenyl) group and the 3-((1,3-benzodioxol-5-yloxy)methyl) group are on the same side of the piperidine ring. This arrangement leads to distinct conformational preferences compared to the trans-isomer.

Computational studies on substituted piperidines have shown that the conformational free energies are influenced by the nature and position of the substituents. For 4-substituted piperidines, the relative energies of conformers are often similar to those of analogous cyclohexanes. nih.gov However, in piperidinium (B107235) salts, electrostatic interactions between the protonated nitrogen and polar substituents can lead to a stabilization of the axial conformer. nih.gov For this compound, the protonated nitrogen of the piperidine ring would introduce such electrostatic effects, influencing the equilibrium between different chair and boat conformations.

Table 1: Factors Influencing the Energy Landscape of this compound

FactorDescriptionPredicted Impact on cis-Paroxetine
Steric Hindrance Repulsive interactions between the bulky 4-fluorophenyl and (1,3-benzodioxol-5-yloxy)methyl groups.Destabilizes conformations where these groups are in close proximity.
Torsional Strain Strain arising from eclipsing interactions along the C-C bonds of the piperidine ring.The chair conformation minimizes torsional strain.
Electrostatic Interactions Interactions involving the protonated amine and polar groups.Can stabilize specific conformers in the hydrochloride salt. nih.gov
Intramolecular Hydrogen Bonding Potential hydrogen bonding between the protonated amine and the ether oxygen of the side chain.Could stabilize certain folded conformations.
Solvation Effects The interaction of the molecule with the surrounding solvent.The polarity of the solvent can influence the conformational equilibrium.

Application in Understanding Stereochemical Outcomes in Reactions

Computational chemistry is a powerful tool for understanding and predicting the stereochemical outcomes of chemical reactions. In the synthesis of paroxetine, which has two chiral centers, controlling the stereochemistry to obtain the desired diastereomer is a critical challenge. mdpi.comresearchgate.net Molecular modeling can be used to investigate the transition states of key reaction steps, providing insights into the factors that govern diastereoselectivity.

The synthesis of paroxetine often involves the creation of the 3,4-disubstituted piperidine core. The relative orientation of the substituents at these positions determines whether the cis or trans diastereomer is formed. Computational models can be used to calculate the energies of the transition states leading to the different diastereomers. The diastereomer formed preferentially is the one that proceeds through the lower energy transition state.

For example, in a palladium-catalyzed C-H arylation to form a 3,4-disubstituted piperidine, the diastereoselectivity was found to be high, favoring the cis product. researchgate.net Computational modeling of such reactions can help to rationalize this outcome by examining the steric and electronic interactions in the transition state. The model might reveal that the approach of the aryl group is sterically less hindered in the pathway leading to the cis product.

A diastereoconvergent synthesis of (-)-paroxetine has also been reported, where a mixture of diastereomers is converted into a single desired diastereomer. acs.org Computational studies can aid in understanding the mechanism of such conversions by modeling the intermediates and transition states involved in the equilibration or selective reaction of the diastereomers.

Table 2: Computational Approaches in Elucidating Stereochemical Outcomes

Computational MethodApplication in Paroxetine SynthesisInformation Gained
Transition State Theory Calculating the energies of transition states for the formation of cis and trans isomers.Prediction of the major diastereomer based on the lowest activation energy.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of reactants and catalysts.Understanding the conformational preferences that lead to a specific stereochemical outcome.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling large systems, such as enzyme-catalyzed reactions, with high accuracy for the reactive center.Elucidating the role of a catalyst or enzyme in controlling stereoselectivity.
Conformational Search Algorithms Identifying the lowest energy conformations of reactants and intermediates.Providing starting points for the modeling of reaction pathways.

In a reported diastereoselective synthesis, a diarylcuprate addition to an N-acylpyridinium salt was a key step in producing the 3,4-disubstituted piperidine system. youtube.com The high diastereoselectivity was rationalized by considering the structure of the reaction intermediate. Computational modeling of such intermediates can provide a more quantitative understanding of the steric and electronic factors that direct the stereochemical course of the reaction.

Future Directions in Rac Cis Paroxetine Hydrochloride Academic Research

Development of More Sustainable Synthetic Routes

Current synthetic strategies for paroxetine (B1678475) analogues often involve multi-step processes. Future academic research is geared towards developing more sustainable and efficient synthetic pathways for rac cis-Paroxetine Hydrochloride. An area of interest is the utilization of readily available starting materials or intermediates derived from biological processes. For instance, research on the synthesis of paroxetine from one of its human metabolites has demonstrated an improved route to a solvate crystal form. nih.gov This approach, which involved converting a piperidine (B6355638) derivative metabolite into an N-tert-butoxycarbonyl (N-Boc) derivative before proceeding to the final compound, highlights a strategy that could be adapted for the cis isomer. nih.gov

Future research could focus on:

Biocatalysis: Employing enzymes to catalyze key stereoselective steps, potentially reducing the reliance on chiral auxiliaries and hazardous reagents.

Flow Chemistry: Developing continuous flow processes to improve reaction efficiency, safety, and scalability while minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. One study confirmed their synthetic route by successfully synthesizing paroxetine with the correct structure and stereochemistry starting from a common intermediate used for metabolite synthesis. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound, including the separation and quantification of its constituent enantiomers, is critical. While high-performance liquid chromatography (HPLC) is a common technique, future research will focus on developing more sensitive and rapid analytical methods. nih.gov

A significant advancement has been the development of a new HPLC method using an amylose (B160209) ovomucoid-based chiral stationary phase, which proved to be faster and five times more sensitive than previous methods for the enantioseparation of trans-paroxetine. nih.gov Future work could adapt and optimize such chiral stationary phases for the specific challenge of resolving the cis enantiomers.

Further research is anticipated in the application of a suite of advanced techniques to provide a complete picture of the compound's properties. A multi-technique approach has proven effective in characterizing the hydrate (B1144303) forms of paroxetine hydrochloride, combining thermal analysis (DSC, TGA), spectroscopy (ATR-FTIR), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS). nih.gov A spectrophotometric method based on the formation of a colored Cu-dithiocarbamate derivative has also been developed for quantification, demonstrating the utility of exploring the molecule's reactivity for analytical purposes. dergipark.org.tr

Table 1: Advanced Analytical Techniques for Paroxetine Analogues

Technique Application in Characterization Research Findings
Chiral HPLC Enantiomeric separation and quantification. A method using an ovomucoid stationary phase showed a limit of detection of 5 ng/mL, a significant improvement in sensitivity. nih.gov
DSC/TGA Thermal analysis of solid-state forms. Used to investigate the hydration behavior and interconversion of different crystalline forms (hydrates and anhydrates). nih.gov
ATR-FTIR Spectroscopic analysis of molecular structure and water interaction. Provided evidence for changes in the crystal lattice as a function of water content. nih.gov
XRPD with Variable Humidity Crystal structure analysis under different environmental conditions. Revealed reversible expansion and contraction of the unit cell dimensions as a function of relative humidity. nih.gov

| UV-Vis Spectrophotometry | Quantification based on chemical derivatization. | A method based on the formation of a Cu-dithiocarbamate complex at the secondary amine group allows for quantification at 435 nm. dergipark.org.tr |

Deeper Understanding of Solid-State Transformations

The solid-state properties of a chemical compound are critical for its stability and processing. Paroxetine hydrochloride is known to exist in different solid-state forms, including a stable hemihydrate (Form I) and a hygroscopic anhydrate (Form II). researchgate.net Research has shown that Form II can convert to the more stable Form I, especially in the presence of humidity or under compression. researchgate.net

Future academic studies on this compound will likely involve a thorough investigation of its potential to form polymorphs, solvates, and hydrates. Key research questions include:

What are the stable and metastable solid forms of this compound?

What are the thermodynamic and kinetic relationships between these forms?

How do environmental factors like temperature and humidity influence solid-state transformations?

Detailed studies have revealed that the transformation kinetics between forms can be modeled and are related to temperature by the Arrhenius equation. researchgate.net Furthermore, investigations into what was previously considered an anhydrous form have suggested it is, in fact, a nonstoichiometric hydrate that exhibits unusual reversible changes in its crystal dimensions with varying humidity, even without the presence of continuous water channels in the crystal structure. nih.gov Applying these advanced characterization methods will be crucial for understanding and controlling the solid-state behavior of the cis isomer.

Computational Design of Novel Derivatives for Mechanistic Probes

Computational chemistry offers powerful tools for predicting molecular properties and designing new molecules. For paroxetine analogues, computational molecular modeling has been used to understand the crystal structures and the nature of water interaction in hydrates. nih.gov This approach helped to explain how water molecules could be moderately strongly bonded within the crystal lattice despite the absence of continuous channels. nih.gov

Future research will likely expand the use of computational tools beyond understanding existing structures to the de novo design of novel derivatives of rac cis-Paroxetine. These derivatives could be designed as mechanistic probes to explore specific biological pathways or as new chemical entities with unique properties. By modifying functional groups on the rac cis-paroxetine scaffold, computational models can predict how changes in electronic distribution, sterics, and conformation will affect the molecule's reactivity and intermolecular interactions. This predictive power can guide synthetic efforts, making the discovery process more efficient and targeted.

Exploration of Chemical Reactivity and Derivatization for Non-Biological Applications

While paroxetine is known for its biological activity, its molecular structure offers opportunities for chemical derivatization for other purposes. The secondary amine in the piperidine ring is a key site for chemical reactions. For example, its reaction to form a dithiocarbamate (B8719985) complex for analytical quantification demonstrates its nucleophilic character. dergipark.org.tr Additionally, the synthesis of N-Boc protected intermediates is a common strategy in its synthetic routes. nih.gov

Future academic research could explore the reactivity of this compound to create novel compounds for non-biological applications. Potential areas of investigation include:

Coordination Chemistry: Using the piperidine nitrogen and ether oxygens as ligands to coordinate with metal centers, potentially forming novel catalysts or materials with interesting electronic or magnetic properties.

Materials Science: Incorporating the rac cis-paroxetine scaffold into larger polymeric structures to create functional materials, where the rigid, stereochemically defined core could influence the material's bulk properties.

Supramolecular Chemistry: Designing derivatives that can participate in host-guest interactions or self-assembly to form well-defined supramolecular architectures.

By exploring these avenues, researchers can leverage the unique chemical structure of this compound to develop new molecules and materials with applications extending beyond its traditional context.

Q & A

Basic Research Questions

Q. How can researchers identify rac cis-Paroxetine Hydrochloride and distinguish it from trans-isomers in analytical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Confirm structural differences via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants in the piperidine ring and benzodioxole groups. X-ray crystallography can resolve absolute stereochemistry .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound at +5°C in airtight, light-protected containers to prevent degradation. Monitor for hygroscopicity using thermogravimetric analysis (TGA) and validate stability via accelerated aging studies (40°C/75% relative humidity for 6 months) .

Q. How should researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Employ polarimetry to measure optical rotation (expected [α]D = ±15° for enantiomers). Cross-validate using chiral gas chromatography (GC) or capillary electrophoresis (CE) with β-cyclodextrin-based mobile phases .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer : Optimize reaction conditions (e.g., pH 8–9, 25°C) during the benzodioxole-oxy methylation step to reduce trans-isomer formation. Purify intermediates via recrystallization in ethanol/water (3:1 v/v) and monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor detection .

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its therapeutic enantiomer?

  • Methodological Answer : Conduct in vitro assays (e.g., serotonin reuptake inhibition in HEK293 cells) and compare IC50 values. Use in vivo microdialysis in rodent models to measure extracellular serotonin levels, ensuring dose normalization to account for enantiomer-specific bioavailability differences .

Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical formulations?

  • Methodological Answer : Follow USP/EP guidelines for related substance analysis using reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Quantify impurities like Paroxetine Hydrochloride Impurity E via tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.05% .

Q. How should researchers design experiments to assess this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound (1–100 µM) and probe substrates (e.g., dextromethorphan for CYP2D6). Measure metabolite formation via LC-MS/MS and calculate inhibition constants (Ki) using nonlinear regression analysis .

Q. What analytical techniques validate the degradation pathways of this compound under stress conditions?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress). Identify degradation products using high-resolution mass spectrometry (HRMS) and quantify them via stability-indicating HPLC methods .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and adhere to pharmacopeial standards for reproducibility .
  • Experimental Design : Include negative controls (e.g., racemic mixtures) and statistical power analysis to ensure robust conclusions .

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